(E)-Myroxide

CAS No.: 28977-57-3

Cat. No.: VC16219319

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28977-57-3 |

|---|---|

| Molecular Formula | C10H16O |

| Molecular Weight | 152.23 g/mol |

| IUPAC Name | 2,2-dimethyl-3-[(2E)-3-methylpenta-2,4-dienyl]oxirane |

| Standard InChI | InChI=1S/C10H16O/c1-5-8(2)6-7-9-10(3,4)11-9/h5-6,9H,1,7H2,2-4H3/b8-6+ |

| Standard InChI Key | LIMXJCIGROLRED-SOFGYWHQSA-N |

| Isomeric SMILES | C/C(=C\CC1C(O1)(C)C)/C=C |

| Canonical SMILES | CC(=CCC1C(O1)(C)C)C=C |

Introduction

Chemical Identity and Structural Characteristics

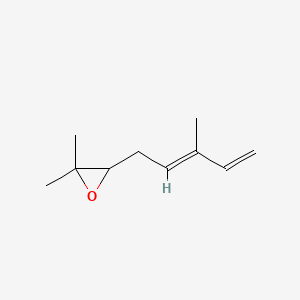

(E)-Myroxide (CAS No. 28977-57-3) is an oxygenated monoterpene with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . Its IUPAC name is 2,2-dimethyl-3-[(2E)-3-methylpenta-2,4-dien-1-yl]oxirane, reflecting its epoxide functional group and trans-configuration across the double bond (Figure 1). The compound’s structure comprises a bicyclic framework with a methyl-substituted oxirane ring, contributing to its volatility and reactivity.

Table 1: Key Identifiers of (E)-Myroxide

| Property | Value |

|---|---|

| CAS Registry Number | 28977-57-3 |

| EC Number | 273-870-4 |

| UNII | X9NWB0464E |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| Synonyms | (E)-β-Ocimene epoxide, Myroxide, 2,2-Dimethyl-3-(3-methyl-2,4-pentadienyl)-oxirane |

The compound’s stereochemistry significantly influences its biological activity, as the (E)-configuration enhances its interaction with enzymatic targets compared to its (Z)-isomer .

Natural Occurrence and Phytochemical Context

(E)-Myroxide is a minor constituent of essential oils in select Apiaceae species. A seminal study on Chaerophyllum khorassanicum identified (E)-Myroxide at 0.1% concentration in the plant’s essential oil, alongside dominant compounds like limonene (32.1%) and β-ocimene (15.6%) . This finding underscores its role as a secondary metabolite in plant defense mechanisms.

Table 2: Natural Sources of (E)-Myroxide

| Plant Species | Family | Part Analyzed | Concentration | Method of Detection |

|---|---|---|---|---|

| Chaerophyllum khorassanicum | Apiaceae | Aerial parts | 0.1% | GC-MS |

The biosynthesis of (E)-Myroxide likely proceeds via the epoxidation of β-ocimene, a pathway mediated by cytochrome P450 enzymes in plant secretory structures . Its sporadic distribution across plant taxa suggests evolutionary specialization in chemical defense.

Physicochemical Properties

(E)-Myroxide exhibits typical monoterpene oxide properties:

-

Boiling Point: Estimated at 210–215°C (extrapolated from structural analogs).

-

Solubility: Lipophilic (log P ≈ 2.8), sparingly soluble in water (<1 mg/L).

-

Stability: Prone to ring-opening reactions under acidic conditions, yielding diols or ketones.

Its volatility makes it amenable to gas chromatography (GC)-based analysis, while the epoxide group confers reactivity toward nucleophiles, a trait exploitable in synthetic derivatization .

Analytical Characterization

Gas chromatography–mass spectrometry (GC-MS) remains the gold standard for detecting (E)-Myroxide in complex matrices. Key parameters from recent studies include:

Table 3: GC-MS Conditions for (E)-Myroxide Detection

| Parameter | Specification |

|---|---|

| Column | HP-5MS (30 m × 0.25 mm ID) |

| Temperature Program | 50°C (5 min) → 250°C at 3°C/min |

| Carrier Gas | He, 1 mL/min |

| Ionization Mode | Electron Impact (70 eV) |

| Retention Index (RI) | 1145 (HP-5MS) |

In Chaerophyllum khorassanicum, (E)-Myroxide was identified by matching its mass spectral fragmentation (m/z 93, 121, 136) with NIST05 and Wiley 275 libraries .

Biological and Ecological Roles

While direct bioactivity studies on (E)-Myroxide are scarce, its structural kinship to β-ocimene suggests roles in:

-

Plant Defense: As an epoxide, it may deter herbivores via protein adduct formation.

-

Pollinator Attraction: Volatile monoterpenes often mediate plant-insect interactions.

Notably, French Marigold (Tagetes patula) essential oil—rich in terpinolene and limonene—alters starch metabolism in nearby potatoes, hinting at allelopathic interactions where compounds like (E)-Myroxide could participate .

Industrial and Research Applications

Potential uses of (E)-Myroxide include:

-

Flavor/Fragrance Industry: Contributes green, herbal notes in perfumery.

-

Agrochemicals: Serve as a lead compound for eco-friendly pesticides.

Future Research Directions

Critical knowledge gaps include:

-

Enzymatic pathways governing its biosynthesis.

-

Pharmacological profiling for antimicrobial or anti-inflammatory activity.

-

Development of enantioselective synthesis methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume